molecular formula C21H26ClN3O5S B298041 N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Cat. No. B298041
M. Wt: 468 g/mol
InChI Key: XDYHHCIZHTXNLS-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, also known as Linsitinib, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). It is a promising drug candidate for the treatment of various types of cancer, including breast, lung, and pancreatic cancer.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide works by inhibiting the IGF-1R, which is a cell surface receptor that plays a key role in cell growth and survival. By blocking the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide can prevent cancer cells from proliferating and spreading.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the IGF-1R, it can also inhibit other related receptors, such as the insulin receptor and the insulin-like growth factor 2 receptor. N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide can also modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established tool for cancer research. However, like all drugs, N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has limitations. It may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic and molecular characteristics of the cancer cells being studied.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. One area of interest is the development of combination therapies that include N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide treatment. Additionally, there is ongoing research into the mechanisms of resistance to N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, which could lead to the development of new strategies for overcoming this resistance. Finally, there is interest in exploring the potential use of N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in other diseases beyond cancer, such as metabolic disorders and neurodegenerative diseases.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-isobutoxybenzaldehyde, which is then reacted with hydrazine hydrate to yield the corresponding hydrazone. The hydrazone is then reacted with 2-oxoethyl methanesulfonate to obtain the desired product.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In preclinical studies, N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has shown promising results in combination with other anti-cancer drugs, such as paclitaxel and gemcitabine.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Molecular Formula

C21H26ClN3O5S

Molecular Weight

468 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H26ClN3O5S/c1-15(2)14-30-18-8-5-16(6-9-18)12-23-24-21(26)13-25(31(4,27)28)19-11-17(22)7-10-20(19)29-3/h5-12,15H,13-14H2,1-4H3,(H,24,26)/b23-12+

InChI Key

XDYHHCIZHTXNLS-FSJBWODESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.